molecular formula C27H26BrOP B012811 (2-(Benzyloxy)ethyl)triphenylphosphonium bromide CAS No. 103535-06-4

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide

Cat. No. B012811
M. Wt: 477.4 g/mol
InChI Key: BICVQFBELAVBIE-UHFFFAOYSA-M
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Description

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide, also known as BTPB, is a quaternary ammonium salt that has been used in scientific research for various purposes. It is a highly reactive compound that has shown potential in the field of biochemistry and physiology. In

Scientific Research Applications

Synthesis in Organic Chemistry

[(Benzyloxy)(benzyloxycarbonyl)methyl]triphenylphosphonium bromide has been utilized in the synthesis of complex organic molecules. For instance, its reaction in a Wittig reaction with specific derivatives leads to the creation of compounds like KDO derivatives (Frick, Krülle, & Schmidt, 1991). Additionally, similar compounds have been applied in the synthesis of poly(arylenevinylene)s carrying various heterocycles as arylene units, demonstrating its versatility in creating polymers with specific optical and electronic properties (Saito, Ukai, Iwatsuki, Itoh, & Kubo, 1995).

Antitumor Properties

A specific derivative, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, has been evaluated for antitumor properties, demonstrating significant activity against lymphocytic leukemia. The study highlights the importance of a triarylphosphonium halide moiety in the compound for antileukemic activity (Dubois, Lin, & Beisler, 1978).

Targeting Mitochondria for Antioxidant Therapy

Triphenylphosphonium-based compounds, including (2-(Benzyloxy)ethyl)triphenylphosphonium bromide derivatives, have been used to target mitochondria. These compounds accumulate in the mitochondrial matrix due to the organelle's membrane potential, offering potential as antioxidants for disorders involving mitochondrial oxidative damage (Smith, Porteous, Coulter, & Murphy, 1999).

properties

IUPAC Name

triphenyl(2-phenylmethoxyethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26OP.BrH/c1-5-13-24(14-6-1)23-28-21-22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-23H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICVQFBELAVBIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80637550
Record name [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)ethyl)triphenylphosphonium bromide

CAS RN

103535-06-4
Record name [2-(Benzyloxy)ethyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80637550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bauder - European Journal of Organic Chemistry, 2018 - Wiley Online Library
The bistramides family has shown antitumoral activity. More specifically bistramide K exhibits lower toxicity than its congeners. In this work, we describe a highly stereoselective and …

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